1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
Overview
Description
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H22ClN3O and a molecular weight of 259.78 g/mol . This compound is primarily used in research settings and is not intended for human use . It features a cyclohexane ring substituted with a tert-butyl group and an oxadiazole ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cycloaddition of nitrile oxides and nitriles.
Substitution reactions: The tert-butyl group is introduced via substitution reactions involving tert-butylamidoxime.
Cyclohexane ring formation: The cyclohexane ring is formed through standard organic synthesis techniques, often involving hydrogenation reactions.
Chemical Reactions Analysis
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known for its bioisosteric properties, which allow it to mimic the behavior of other functional groups in biological systems . This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
- (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
These compounds share the oxadiazole ring but differ in their substituents and overall structure. The unique combination of the cyclohexane ring and tert-butyl group in this compound distinguishes it from its analogs, potentially leading to different chemical and biological properties .
Properties
IUPAC Name |
1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O.ClH/c1-11(2,3)9-14-10(16-15-9)12(13)7-5-4-6-8-12;/h4-8,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOVYYSEIJUTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2(CCCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-90-4 | |
Record name | Cyclohexanamine, 1-[3-(1,1-dimethylethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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